(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one
Description
Properties
IUPAC Name |
(12bR)-1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-10-5-7-16-8-6-12-11-3-1-2-4-14(11)18-15(12)13(16)9-10/h1-4,13H,5-9H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDWYECCNDBGMN-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC3=C(C2CC1=O)OC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC3=C([C@H]2CC1=O)OC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one typically involves multi-step reactions starting from simpler organic molecules. One common method involves the use of ketene dithioacetal and alkyl 2-pyridylacetates, followed by cyclization reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
Cancer Research
One of the most promising applications of (R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one is its inhibitory activity against specific kinases involved in cell proliferation. Notably, it has been shown to inhibit Aurora kinases A and B, which are critical in cancer cell division. This suggests that the compound could be developed as a potential anti-cancer agent.
Neurodegenerative Diseases
Research indicates that this compound may possess neuroprotective properties beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These diseases are characterized by the loss of neurons and abnormal protein accumulation in the brain. Preliminary studies suggest that this compound may help slow disease progression through its neuroprotective effects.
Alpha-2 Adrenergic Receptor Antagonism
The compound has been identified as a selective alpha-2 adrenergic receptor antagonist. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in drug formulations aimed at conditions related to the adrenergic system.
Case Study 1: Kinase Inhibition
A study conducted on the inhibitory effects of this compound on Aurora kinases demonstrated significant inhibition rates comparable to established kinase inhibitors. The results indicated potential pathways for developing new cancer therapeutics based on this compound's structure and activity profile.
Case Study 2: Neuroprotection
In vitro studies on neuronal cell lines exposed to neurotoxic agents showed that treatment with this compound resulted in reduced cell death and preserved neuronal integrity. These findings support further exploration into its application for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of ®-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Derivatives
The following table summarizes critical structural and functional differences between (R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one and related compounds:
Pharmacological Differences
- Receptor Selectivity: (R)-Benzofuroquinolizinone derivatives exhibit higher α2- vs. α1-adrenoceptor selectivity compared to yohimbine derivatives (indoloquinolizines), which show broader affinity .
- Species Specificity: Vatinoxan is optimized for veterinary use, while yohimbine (from (R)-17) targets human α2-receptors in erectile dysfunction .
Biological Activity
(R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one is a complex organic compound belonging to the quinolizidine family. It features a unique fused ring structure that contributes to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
- Molecular Formula : C15H15NO2
- Molecular Weight : 241.28 g/mol
- InChI Key : ZRDWYECCNDBGMN
The compound's structure includes a benzofuro and quinolizin moiety, which enhances its pharmacological profile compared to similar compounds.
Research has indicated that this compound exhibits several significant biological activities:
- Kinase Inhibition : The compound shows inhibitory activity against Aurora kinases A and B. These kinases are critical in regulating cell proliferation and division, suggesting that this compound could be developed as an anti-cancer agent .
- Alpha-2 Adrenergic Receptor Antagonism : It acts as a selective antagonist for alpha-2 adrenergic receptors. This selectivity may lead to fewer side effects and enhanced therapeutic efficacy in treating conditions related to the adrenergic system .
Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1,3,4,6,7,12b-hexahydro-2H-benzo[b]furo[2,3-a]quinolizin | Similar bicyclic structure | Alpha-2 adrenergic receptor antagonist |
| 1-amino-2H-quinolizin-2-one | Quinolin scaffold | Various biological activities |
| ORM-12741 | Related quinolizine derivative | Investigated for Alzheimer's treatment |
This table illustrates how this compound compares with other compounds that share similar structural features and biological activities.
Study on Kinase Inhibition
A study focused on the inhibitory effects of this compound on Aurora kinases demonstrated significant reductions in kinase activity in vitro. The findings suggest that this compound could be a promising candidate for further development as an anti-cancer drug.
Alpha-2 Adrenergic Receptor Studies
Another research effort investigated the interaction of this compound with alpha-2 adrenergic receptors. Results indicated that it binds selectively to these receptors and modulates their activity effectively. This property is particularly relevant for conditions such as hypertension and anxiety disorders.
Q & A
Q. What are the recommended synthetic routes and characterization methods for (R)-1,3,4,6,7,12b-hexahydro-2H-benzofuro[2,3-a]quinolizin-2-one?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, leveraging palladium-catalyzed cross-coupling or ring-closing metathesis for constructing the benzofuroquinolizine core. Post-synthesis, characterization should include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm stereochemistry and purity (as demonstrated for analogous benzofuran derivatives in ).
- X-ray Crystallography : To resolve absolute configuration and molecular packing (referenced in for structural elucidation).
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>98%) and isolating enantiomers if racemization occurs during synthesis .
Q. How can researchers ensure content uniformity in low-dose formulations of this compound?
- Methodological Answer : For tablet formulations with microgram-scale active ingredients:
- Use microcrystalline cellulose as a directly compressible excipient to enhance flowability.
- Employ anhydrous ethanol as a solvent in wet granulation to minimize hydrolysis.
- Validate uniformity via UV-Vis spectroscopy or HPLC , targeting a relative standard deviation (RSD) <1.0% across batches (as achieved in with RSD=0.9781%) .
Q. What safety precautions are critical during handling of this compound?
- Methodological Answer : Based on GHS classification ():
- Acute Toxicity : Use fume hoods and PPE (gloves, lab coat) for oral/dermal/inhalation exposure (Category 4 hazards).
- Storage : Under inert atmosphere (N2/Ar) at 2–8°C to prevent degradation.
- Emergency Protocols : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound’s bioactivity?
- Methodological Answer : Discrepancies in IC50 values or target selectivity may arise from:
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation conditions (pH, temperature).
- Enantiomeric Purity : Verify stereochemical integrity via chiral HPLC, as impurities >0.5% can skew results.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate binding poses against homologous targets (e.g., 5α-reductase inhibitors in ) .
Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?
- Methodological Answer : Adopt a tiered approach (per ):
- Lab-Scale Fate Studies : Use HPLC-MS to track hydrolysis/photolysis rates under controlled UV light (254 nm) and pH (4–10).
- Biotic Transformation : Incubate with Pseudomonas spp. or Rhodococcus spp. to assess microbial degradation.
- Ecotoxicology : Apply OECD Test No. 201/202 for acute toxicity in Daphnia magna and Danio rerio (zebrafish) .
Q. How can advanced statistical models improve synthesis yield optimization?
- Methodological Answer : Implement Design of Experiments (DoE) :
- Response Surface Methodology (RSM) : Optimize parameters (temperature, catalyst loading) for maximum yield.
- Split-Plot Designs : Prioritize critical factors (e.g., reaction time > solvent ratio) to minimize resource use (as in ’s agricultural split-split plot adaptation) .
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer : Combine kinetic assays (e.g., stopped-flow spectrophotometry) with structural biology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
